Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

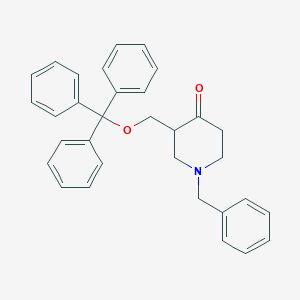

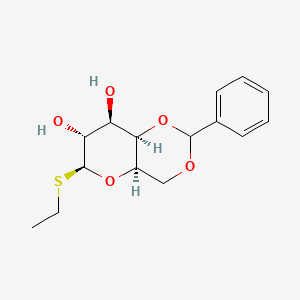

Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside is a chemical compound with the molecular formula C15H20O5S . It is a type of benzylidene acetal, which has found broad application in synthetic carbohydrate chemistry .

Synthesis Analysis

The synthesis of Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside can be achieved from Benzaldehyde and ETHYL-BETA-D-THIOGALACTOPYRANOSIDE . A new chiral center is formed during their formation, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .Molecular Structure Analysis

The molecule contains a total of 43 bonds, including 23 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 2 hydroxyl groups, 2 secondary alcohols, 3 ethers (aliphatic), and 1 sulfide .Chemical Reactions Analysis

Benzylidene acetals, such as Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside, have found broad application in synthetic carbohydrate chemistry . The direction of the cleavage of the benzylidene ring is affected by the bulkiness of the protecting group at C-3 and exo/endo stereochemistry of benzylidene acetal .Physical And Chemical Properties Analysis

Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside contains a total of 41 atoms, including 20 Hydrogen atoms, 15 Carbon atoms, 5 Oxygen atoms, and 1 Sulfur atom . More detailed physical and chemical properties like melting point, boiling point, density, etc., were not found in the search results.Applications De Recherche Scientifique

Based on the information available from the search results, here is a comprehensive analysis of the scientific research applications of Ethyl 4,6-O-benzylidene-thio-beta-D-galactoside:

Synthetic Carbohydrate Chemistry

Ethyl 4,6-O-benzylidene-thio-beta-D-galactoside is used in synthetic carbohydrate chemistry. The formation of benzylidene acetals, like this compound, introduces a new chiral center with the bulky phenyl substituent adopting a predominantly equatorial orientation due to its thermodynamic stability .

Chiral Building Blocks

This compound serves as an important intermediate in the preparation of various sugars, acting as a chiral building block. Its specific structure allows for the synthesis of complex carbohydrates with defined stereochemistry .

Mécanisme D'action

Target of Action

Ethyl 4,6-O-benzylidene-thio-beta-D-galactoside is a synthetically produced carbohydrate It is typically used as a building block in oligosaccharide synthesis , suggesting that its targets could be enzymes or proteins involved in carbohydrate metabolism or recognition.

Mode of Action

It is known that the presence of the benzylidene moiety can influence the stereochemistry of glycosylation reactions . This suggests that the compound may interact with its targets by influencing the orientation and reactivity of glycosidic bonds during the synthesis of oligosaccharides.

Biochemical Pathways

Given its role in oligosaccharide synthesis , it is plausible that it may affect pathways involving carbohydrate metabolism or glycan biosynthesis. The downstream effects would depend on the specific pathway and the role of the synthesized oligosaccharides within that pathway.

Result of Action

Given its role in oligosaccharide synthesis , it may contribute to the production of specific oligosaccharides with potential biological activity.

Propriétés

IUPAC Name |

(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5S/c1-2-21-15-12(17)11(16)13-10(19-15)8-18-14(20-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13+,14?,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMMDHDGIYADCQ-VWZINJBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577491 |

Source

|

| Record name | Ethyl 4,6-O-benzylidene-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4, 6-O-benzylidene-thio-b-D-galactoside | |

CAS RN |

56119-28-9 |

Source

|

| Record name | Ethyl 4,6-O-benzylidene-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B1339380.png)